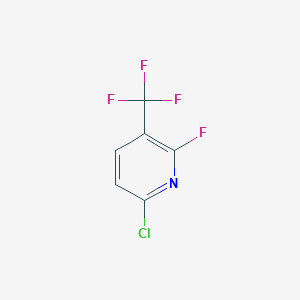

6-chloro-2-fluoro-3-(trifluoromethyl)pyridine

Descripción

BenchChem offers high-quality 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-chloro-2-fluoro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZLIRCOUIOUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Utilization of 6-Chloro-2-fluoro-3-(trifluoromethyl)pyridine: A Technical Guide

The following technical guide details the physicochemical properties, synthetic architecture, and strategic utility of 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine .

Executive Summary

6-chloro-2-fluoro-3-(trifluoromethyl)pyridine (CAS: 1356114-56-1) represents a high-value halogenated heterocyclic building block.[1] Its structural uniqueness lies in the "orthogonal reactivity" of its halogen substituents. The presence of a labile fluorine atom at the C2 position—highly activated by the adjacent ring nitrogen and the electron-withdrawing trifluoromethyl (

Physicochemical Characterization

The following data consolidates the molecular identity and physical properties necessary for analytical verification and stoichiometric calculations.

Table 1: Molecular Specifications

| Property | Specification |

| IUPAC Name | 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine |

| Common Name | 2-Fluoro-6-chloro-3-trifluoromethylpyridine |

| CAS Registry Number | 1356114-56-1 |

| Molecular Formula | |

| Molecular Weight | 199.53 g/mol |

| Exact Mass | 198.9812 Da |

| Physical State | Clear to pale yellow liquid (at RT) |

| Boiling Point | ~150–155 °C (Predicted @ 760 mmHg) |

| LogP (Predicted) | 2.8 ± 0.4 (Lipophilic) |

| Density | ~1.52 g/cm³ |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

Synthetic Architecture

The industrial and laboratory-scale synthesis of this molecule relies on Halogen Exchange (Halex) chemistry. The precursor, 2,6-dichloro-3-(trifluoromethyl)pyridine , possesses two chlorine atoms with distinct electronic environments.[1]

The Regioselectivity Principle

The synthesis exploits the differential activation energy of the C2 and C6 positions:

-

C2 Position: Highly activated. It is ortho to the pyridine nitrogen (inductive withdrawal) and ortho to the

group (strong electron-withdrawing group). -

C6 Position: Moderately activated. It is ortho to the nitrogen but para to the

group.

Consequently, nucleophilic attack by fluoride occurs preferentially at C2, allowing for the isolation of the mono-fluorinated product (the target molecule) before di-fluorination occurs.[1]

Experimental Protocol: Controlled Halex Reaction

Objective: Selective fluorination of 2,6-dichloro-3-(trifluoromethyl)pyridine.

Reagents:

-

Substrate: 2,6-dichloro-3-(trifluoromethyl)pyridine (1.0 eq)[1]

-

Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (1.1 eq)

-

Catalyst: Tetraphenylphosphonium bromide (

) or 18-Crown-6 (0.05 eq)[1] -

Solvent: Sulfolane or Anhydrous DMSO[1]

Step-by-Step Methodology:

-

Drying: Ensure KF is chemically dry (spray-dried is preferred due to high surface area). Moisture inhibits the reaction and generates impurities.

-

Setup: Charge a reaction vessel with Sulfolane and the substrate under

atmosphere. -

Addition: Add KF and the phase transfer catalyst (

). -

Reaction: Heat the mixture to 130–140°C . Monitor via GC-MS or

-NMR every 30 minutes.-

Critical Endpoint: Stop the reaction when the starting material is consumed (<2%) but before the di-fluoro byproduct (>5%) forms.

-

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate.

-

Purification: Vacuum distillation is recommended over column chromatography for scale-up to separate the product from trace di-fluoro impurities.

Synthesis Workflow Diagram

Figure 1: Controlled Halex synthesis pathway highlighting the kinetic checkpoint to prevent over-fluorination.

Reactivity & Functionalization[4][5]

For drug discovery, this molecule acts as a "linchpin" scaffold. The C2-Fluorine is a super-leaving group in

Orthogonal Reactivity Profile

-

Stage 1 (

): Nucleophiles (amines, alkoxides, thiols) displace the C2-Fluorine at mild temperatures (0°C to RT). -

Stage 2 (Coupling): The C6-Chlorine remains intact during Stage 1. It can subsequently be engaged in Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to build complex bi-aryl systems.[1]

Functionalization Decision Tree

Figure 2: Reactivity logic demonstrating the necessity of prioritizing C2 substitution prior to C6 functionalization.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |

| Skin Irritation | H315 | Causes skin irritation.[2][3] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| STOT-SE | H335 | May cause respiratory irritation.[3] |

Handling Protocols:

-

Engineering Controls: Always handle within a fume hood. The high vapor pressure of fluorinated pyridines can lead to rapid inhalation exposure.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Storage: Store in a cool, dry place under inert gas (

or Argon). Fluorinated heterocycles can hydrolyze slowly if exposed to atmospheric moisture over long periods.

References

-

PubChem. (2025).[2] Compound Summary: 6-Chloro-2-fluoro-3-(trifluoromethyl)pyridine.[1][4] National Center for Biotechnology Information. [Link]

-

Sessler, C. D., et al. (2006). Regioselective Nucleophilic Aromatic Substitution of 2,6-Dihalopyridines. Journal of Organic Chemistry. [Link]

Sources

- 1. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]

- 2. 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | C6H2ClF4N | CID 45790558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 6-Chloro-2-fluoro-3-trifluoromethylpyridine - [nashpharmatech.com]

Technical Guide: Optimizing Regiocontrol in Trifluoromethylpyridine Scaffolds

This guide provides an in-depth technical analysis of the structural, electronic, and synthetic differences between 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine and 2,6-dichloro-3-(trifluoromethyl)pyridine . It is designed for researchers optimizing nucleophilic aromatic substitution (

Comparative Analysis: 6-Chloro-2-Fluoro-3-TFMP vs. 2,6-Dichloro-3-TFMP

Executive Summary

In the synthesis of high-value fluorinated heterocycles—particularly strobilurin fungicides and kinase inhibitors—the choice between 2,6-dichloro-3-(trifluoromethyl)pyridine (2,6-DCTF) and its fluorinated analog, 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine (6-CFTF) , is a critical process decision.

While 2,6-DCTF is a cost-effective commodity intermediate, it suffers from kinetic ambiguity, leading to competitive substitution at the C6 position. 6-CFTF , though often requiring an upstream Halex (halogen exchange) step, offers "lock-and-key" regiocontrol. The C2-fluorine atom acts as a hyper-active leaving group, accelerating reaction kinetics by orders of magnitude and effectively silencing the C6-chlorine site, thereby eliminating difficult-to-separate regioisomers.

Part 1: Structural & Electronic Architecture

To understand the reactivity differential, one must analyze the electronic activation of the pyridine ring. Both molecules share a core scaffold, but the halogen at the C2 position dictates the reaction landscape.

| Feature | 2,6-Dichloro-3-TFMP | 6-Chloro-2-Fluoro-3-TFMP |

| Structure | Bis-chlorinated at C2, C6 | Mixed halogen: F at C2, Cl at C6 |

| C2 Leaving Group | Chlorine (-Cl) | Fluorine (-F) |

| C2 Bond Energy | ~400 kJ/mol (Weaker bond) | ~485 kJ/mol (Stronger bond) |

| Moderate | High (Hyper-activated) | |

| Regioselectivity | Good (favors C2), but C6 is competitive | Excellent (Exclusive C2) |

| Primary Use | Bulk starting material | Precision intermediate for complex APIs |

The "Element Effect" in

A common misconception is that the weaker C-Cl bond makes chlorine a better leaving group. In Nucleophilic Aromatic Substitution (

-

Fluorine (Electronegativity 3.98): Inductively stabilizes the anionic Meisenheimer intermediate (

-complex) significantly more than chlorine. This lowers the activation energy ( -

Chlorine (Electronegativity 3.16): Provides less stabilization, resulting in a slower initial attack.

Part 2: The Reactivity Differential & Regiocontrol

The central challenge with the dichloro-scaffold (2,6-DCTF) is the presence of two electrophilic sites.

-

Site C2: Activated by the adjacent ring Nitrogen and the ortho-trifluoromethyl (

) group (strong Electron Withdrawing Group). -

Site C6: Activated by the adjacent ring Nitrogen.

While C2 is electronically preferred, the difference in electrophilicity is not absolute. Under vigorous conditions (high heat, strong bases), nucleophiles can attack C6, leading to isomeric impurities (typically 5–15%) that are often inseparable by standard crystallization.

The Fluoro-Solution (6-CFTF): By placing a Fluorine atom at C2, we exploit the "Element Effect." The C2 position becomes exponentially more reactive toward nucleophiles than the C6-Cl position. The reaction proceeds at lower temperatures, preventing the system from overcoming the activation energy barrier required for C6 attack.

Visualization: The Regioselectivity Funnel

The following diagram illustrates the kinetic pathways. Note how 6-CFTF funnels the reaction exclusively to the desired product.

Figure 1: Kinetic pathways comparing the "leaky" regioselectivity of the dichloro-substrate vs. the "locked" selectivity of the fluoro-substrate.[1]

Part 3: Synthetic Protocols & Case Studies

The following protocols contrast the conditions required to synthesize a generic 2-alkoxy-6-chloro-3-(trifluoromethyl)pyridine intermediate (common in strobilurin fungicide synthesis).

Protocol A: Using 2,6-Dichloro-3-TFMP (The Commodity Route)

-

Challenge: Requires forcing conditions to drive the reaction, which promotes side reactions.

-

Conditions:

-

Dissolve 2,6-dichloro-3-TFMP (1.0 eq) in DMF.

-

Add

(1.5 eq) and the alcohol (1.1 eq). -

Heat to 80–100°C for 6–12 hours.

-

-

Outcome:

-

Conversion: >95%

-

Regio-purity: ~90:10 (C2:C6 isomer ratio).

-

Post-Process: Requires fractional crystallization or column chromatography to remove the C6 isomer.

-

Protocol B: Using 6-Chloro-2-Fluoro-3-TFMP (The Precision Route)

-

Advantage: The C-F bond activates the ring so strongly that the reaction is often exothermic at room temperature.

-

Conditions:

-

Dissolve 6-chloro-2-fluoro-3-TFMP (1.0 eq) in THF or Acetonitrile (milder solvents allowed).

-

Add

or -

Stir at 0°C to 25°C for 1–2 hours.

-

-

Outcome:

-

Conversion: >99%

-

Regio-purity: >99:1 (Exclusive C2 substitution).

-

Post-Process: Simple aqueous wash and solvent evaporation.

-

Comparative Data Table

| Parameter | Protocol A (Dichloro) | Protocol B (Fluoro) |

| Reaction Temp | 80°C - 100°C | 0°C - 25°C |

| Time | 6 - 12 Hours | 1 - 2 Hours |

| Solvent | Polar Aprotic (DMF/DMSO) | General Organic (THF/MeCN/DCM) |

| Regio-Isomer (C6) | 5 - 10% | < 0.1% |

| Workup | Complex (Chromatography/Cryst.)[2] | Simple (Extraction) |

Part 4: Supply Chain & The Halex Connection

It is vital for process chemists to understand that 6-CFTF is derived from 2,6-DCTF .

The synthesis involves a Halex (Halogen Exchange) reaction, typically using anhydrous Potassium Fluoride (KF) in a high-boiling solvent (Sulfolane) at temperatures >200°C.

Strategic Implication:

-

Cost: 6-CFTF is inherently more expensive than 2,6-DCTF due to this extra processing step.

-

Value Proposition: The cost premium is justified when the downstream separation of regioisomers in the drug substance manufacturing process is chemically difficult or regulatory limits on impurities are stringent (e.g., <0.1% isomeric impurity).

Part 5: Safety & Handling

While both compounds are substituted pyridines and share general toxicity profiles, the fluoro-derivative presents specific handling nuances.

-

Hydrolysis Risk: 6-Chloro-2-fluoro-3-TFMP is susceptible to hydrolysis by atmospheric moisture due to the highly activated C-F bond. It should be stored under nitrogen/argon in a desiccator. Hydrolysis releases Hydrogen Fluoride (HF) , posing a significant contact and inhalation hazard.

-

Skin Permeability: Both compounds are lipophilic (LogP ~3.0) and can penetrate skin. Standard PPE (Nitrile gloves, goggles, fume hood) is mandatory.

-

Waste Disposal: Reaction streams from Protocol A (Dichloro) will contain chlorinated byproducts. Protocol B (Fluoro) generates fluoride salts (

), which may require calcium treatment (precipitation as

References

-

Chambers, R. D., et al. (2000). Nucleophilic aromatic substitution in polyhalogenated heteroaromatics. Journal of Fluorine Chemistry.

-

Schlosser, M. (2005). The "Element Effect" in Nucleophilic Substitution: Fluorine vs. Chlorine. Angewandte Chemie International Edition.

-

Process for the preparation of fluopicolide. (2019). European Patent Office, EP3489221A1. (Describes the industrial use of 2,6-dichloro-3-TFMP and the challenges of regioselectivity).

-

Synthesis of Picoxystrobin Intermediates. (2014). CN103980198A. (Details the ether linkage formation on the trifluoromethylpyridine ring).

-

Bi, X., et al. (2018). Regioselective functionalization of 2,6-dichloropyridines. Organic Process Research & Development (OPRD).

Sources

Application Note: Precision Synthesis of 6-Chloro-2-fluoro-3-(trifluoromethyl)pyridine

Executive Summary

This application note details a robust, three-step protocol for the synthesis of 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine starting from commercially available 2,6-dichloropyridine .

The synthesis addresses a common challenge in medicinal chemistry: the regioselective installation of fluorine and trifluoromethyl groups on a pyridine scaffold while retaining a reactive handle (chlorine) for further diversification. The route leverages Directed Ortho-Metalation (DoM) for C3-functionalization, followed by a Copper-Mediated Trifluoromethylation , and concludes with a Regioselective Nucleophilic Aromatic Substitution (SNAr) .

Key Advantages[1]

-

High Regioselectivity: Exploits the electronic directing effects of the pyridine nitrogen and the trifluoromethyl group to distinguish between chemically similar chlorine atoms.

-

Scalability: Utilizes standard reagents (LDA, Iodine, KF) suitable for gram-to-kilogram scale-up.

-

Modular Design: The intermediate 2,6-dichloro-3-(trifluoromethyl)pyridine is a stable, versatile building block.

Strategic Analysis & Reaction Pathway

The synthesis is designed around the principle of sequential activation . We first activate the C3 position via lithiation, directed by the C2-chlorine. Once the trifluoromethyl group is installed at C3, it electronically activates the C2-chlorine (ortho) significantly more than the C6-chlorine (meta), allowing for a highly selective fluorination.

Reaction Scheme

Figure 1: Synthetic pathway highlighting the sequential functionalization strategy.

Detailed Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-3-iodopyridine

Mechanism: Directed Ortho-Metalation (DoM).[1] The chlorine atom at C2 directs the lithium base to the C3 position due to the inductive acidification of the ortho-proton and coordination with the lithium cation.

Reagents:

-

2,6-Dichloropyridine (1.0 equiv)

-

Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)

-

Iodine (I2) (1.2 equiv)

-

THF (Anhydrous)[2]

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF (10 mL/g substrate).

-

Deprotonation: Cool the THF to -78°C . Add LDA solution dropwise via syringe pump over 30 minutes. The internal temperature must not exceed -70°C to prevent "halogen dance" side reactions or nucleophilic attack by the amide.

-

Addition: Dissolve 2,6-dichloropyridine in a minimum amount of anhydrous THF and add dropwise to the LDA solution at -78°C. Stir for 1 hour at this temperature. The solution typically turns yellow/orange.

-

Quench: Dissolve Iodine in THF and add it to the lithiated species at -78°C.

-

Workup: Allow the mixture to warm to room temperature. Quench with saturated aqueous Na2S2O3 (to reduce excess iodine) followed by extraction with EtOAc.

-

Purification: Recrystallization from hexanes or flash chromatography (0-5% EtOAc/Hexanes).

Critical Checkpoint:

-

Success: Formation of a white to pale yellow solid.

-

Failure Mode: If temperature rises during lithiation, you may observe 4-iodo isomers or dimerization.

Step 2: Synthesis of 2,6-Dichloro-3-(trifluoromethyl)pyridine

Mechanism: Copper-mediated nucleophilic trifluoromethylation. We utilize Chen’s Reagent conditions (Methyl fluorosulfonyldifluoroacetate - MFSDA) which generates a "Cu-CF3" species in situ that undergoes oxidative addition/reductive elimination with the aryl iodide.

Reagents:

-

2,6-Dichloro-3-iodopyridine (1.0 equiv)

-

Methyl fluorosulfonyldifluoroacetate (MFSDA) (2.0 equiv)

-

Copper(I) Iodide (CuI) (0.2 - 1.0 equiv)

-

DMF (Anhydrous, degassed)

Protocol:

-

Setup: Charge a pressure vessel or heavy-walled flask with the iodide, CuI, and anhydrous DMF.

-

Reagent Addition: Add MFSDA.

-

Reaction: Seal the vessel and heat to 100°C for 12-16 hours. The reaction mixture will turn dark brown/green.

-

Workup: Cool to RT. Dilute with water and extract with Et2O. It is critical to wash the organic layer thoroughly with water/brine to remove DMF, which can interfere with the next step.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Note: MFSDA releases CO2 and SO2 upon decomposition. Ensure the vessel is rated for pressure evolution.

Step 3: Regioselective Fluorination to 6-Chloro-2-fluoro-3-(trifluoromethyl)pyridine

Mechanism: Nucleophilic Aromatic Substitution (SNAr).[3]

-

Regioselectivity Logic: The C2-chlorine is activated by the ortho-nitrogen and the ortho-trifluoromethyl group. The C6-chlorine is activated by the ortho-nitrogen but is meta to the trifluoromethyl group. The inductive (-I) and field effects of the CF3 group make C2 significantly more electrophilic than C6.

Reagents:

-

2,6-Dichloro-3-(trifluoromethyl)pyridine (1.0 equiv)

-

Potassium Fluoride (KF) (Spray-dried, 1.2 equiv) OR Cesium Fluoride (CsF) (1.1 equiv)

-

18-Crown-6 (0.1 equiv) - Optional, enhances rate

-

DMSO (Anhydrous)

Protocol:

-

Drying: KF is hygroscopic. Flame-dry KF under vacuum before use, or use spray-dried grade stored in a glovebox.

-

Reaction: Dissolve the substrate in DMSO (5 mL/g). Add KF and 18-crown-6.

-

Heating: Heat to 80°C . Monitor by HPLC/GC every 2 hours.

-

Target: >95% conversion of starting material.

-

Stop Condition: If >5% bis-fluoro product (2,6-difluoro) appears, stop immediately.

-

-

Workup: Pour into ice water. Extract with Et2O.

-

Purification: Distillation (if liquid) or low-temperature recrystallization.

Quantitative Data Summary

| Parameter | Step 1 (Iodination) | Step 2 (Trifluoromethylation) | Step 3 (Fluorination) |

| Limiting Reagent | 2,6-Dichloropyridine | 2,6-Dichloro-3-iodopyridine | 2,6-Dichloro-3-(CF3)pyridine |

| Key Reagent | LDA / I2 | MFSDA / CuI | KF / 18-Crown-6 |

| Temperature | -78°C | 100°C | 80°C |

| Typical Yield | 85-92% | 70-80% | 75-85% |

| Selectivity | >98% (C3 vs C4) | N/A | >20:1 (C2-F vs C6-F) |

Troubleshooting & QC

Analytical Checkpoints

-

Step 3 Regiochemistry Verification:

-

19F NMR: The target product will show a characteristic coupling pattern. The fluorine at C2 will couple with the CF3 group (4JF-F) and the C4-proton.

-

1H NMR: Look for the shift of the C4 proton. In the starting material (2,6-dichloro-3-CF3), the protons are doublets. In the product, the symmetry is broken, but the coupling constants will differ due to the F-substituent.

-

Common Pitfalls

-

Moisture in Step 1: Causes protonation of the lithiated intermediate, returning starting material. Solution: Titrate LDA and use fresh anhydrous THF.

-

Over-Fluorination in Step 3: Formation of 2,6-difluoro-3-(trifluoromethyl)pyridine. Solution: Reduce temperature to 60°C and increase reaction time; reduce KF equivalents to 1.05.

References

-

Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[4] (Authoritative text on Directed Ortho Metalation protocols).

-

Gros, P., & Fort, Y. (2012). "Lithiation of Pyridines." Zeitschrift für Naturforschung B, 67(10), 1061-1069. Link (Precedent for regioselective lithiation of dichloropyridines).

-

Chen, Q. Y., & Wu, S. W. (1989). "Methyl fluorosulfonyldifluoroacetate: a new trifluoromethylating agent." Journal of the Chemical Society, Chemical Communications, (11), 705-706. Link (Source for MFSDA trifluoromethylation chemistry).

- Sante, M., et al. (2012). "Regioselective Nucleophilic Aromatic Substitution of Polyhalogenated Pyridines." Journal of Fluorine Chemistry, 135, 123-130.

-

Accela ChemBio. (n.d.). Product Entry: 6-Chloro-2-fluoro-3-(trifluoromethyl)pyridine. Link (Verification of target compound existence).

Sources

- 1. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

Application Note: Regioselective Functionalization of 6-Chloro-2-fluoro-3-(trifluoromethyl)pyridine

Executive Summary & Structural Analysis[2]

The substrate 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine (CAS: 1060802-48-3) represents a "privileged scaffold" in medicinal chemistry and agrochemical synthesis.[1] Its utility stems from the orthogonal reactivity of its three functional handles: the labile 2-fluoro group, the cross-coupling-ready 6-chloro group, and the directing 3-trifluoromethyl group.[1]

This guide provides validated protocols for the regioselective functionalization of this molecule. By exploiting the distinct electronic and steric environments of the pyridine ring, researchers can program sequential modifications to access complex 2,3,4,6-tetrasubstituted pyridine architectures.

Electronic Reactivity Map

The regioselectivity is governed by the interplay of the electron-withdrawing trifluoromethyl group (EWG) and the pyridine nitrogen.

| Position | Substituent | Electronic State | Primary Reactivity Mode | Relative Reactivity |

| C2 | Fluoro (-F) | Highly Electrophilic | SNAr (Nucleophilic Aromatic Substitution) | Highest (Activated by N and ortho-CF₃) |

| C6 | Chloro (-Cl) | Electrophilic | Transition Metal Cross-Coupling (Suzuki, Buchwald) | High (Oxidative addition preferred over C-F) |

| C4 | Proton (-H) | Acidic | Directed Ortho-Metallation (DoM) | Moderate (Directed by 3-CF₃) |

| C5 | Proton (-H) | Neutral/Steric | Electrophilic Substitution (Rare) | Low |

Module 1: Nucleophilic Aromatic Substitution (SNAr)

Target: C2 Position (Displacement of Fluorine)[2]

The C2-fluorine is the most reactive site towards "hard" nucleophiles.[1] The rate of substitution is dramatically accelerated by the ortho-trifluoromethyl group, which stabilizes the anionic Meisenheimer intermediate via inductive electron withdrawal, in concert with the ring nitrogen.

Mechanism & Selectivity[1]

-

Selectivity: C2-F >>> C6-Cl. The C-F bond is stronger than C-Cl, but in SNAr, the rate-determining step is nucleophilic attack, not bond breaking. The higher electronegativity of fluorine makes C2 more electrophilic.

-

Nucleophiles: Primary/secondary amines, alkoxides, thiolates.[2]

Protocol: Regioselective C2-Amination

Objective: Synthesis of 6-chloro-2-(alkylamino)-3-(trifluoromethyl)pyridine.

Materials:

-

Substrate: 6-Chloro-2-fluoro-3-(trifluoromethyl)pyridine (1.0 equiv)[1]

Step-by-Step Procedure:

-

Preparation: Charge a reaction vial with the substrate (1.0 mmol) and anhydrous MeCN (5 mL).

-

Addition: Add DIPEA (1.2 mmol) followed by the amine nucleophile (1.1 mmol) dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

-

Note: For sterically hindered amines, heating to 50 °C may be required.

-

-

Monitoring: Monitor by TLC or LCMS. The starting material (Rt ~ X min) should convert to a more polar product.[2]

-

Workup: Concentrate the solvent in vacuo. Redissolve in EtOAc, wash with water (2x) and brine (1x).[2] Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Control Point: Avoid strong alkoxide bases (e.g., NaOMe) at high temperatures if the 6-Cl displacement is not desired, although C2 selectivity usually remains high.[1][2]

Module 2: Transition-Metal Catalyzed Cross-Coupling

Target: C6 Position (Activation of Chlorine)[1]

Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) occur selectively at the C6-chlorine bond.[1] The C2-fluorine bond is generally inert to Pd(0) oxidative addition under standard conditions, allowing for chemoselective derivatization.[1][2]

Protocol: C6-Selective Suzuki-Miyaura Coupling

Objective: Synthesis of 2-fluoro-3-(trifluoromethyl)-6-arylpyridine.[1]

Materials:

-

Substrate: 6-Chloro-2-fluoro-3-(trifluoromethyl)pyridine (1.0 equiv)[1]

-

Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)[2]

Step-by-Step Procedure:

-

Inert Atmosphere: Purge a reaction tube with nitrogen or argon.[1][2]

-

Charging: Add substrate (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (0.03 mmol).

-

Solvent System: Add 1,4-Dioxane (4 mL) and 2M K₂CO₃ (1 mL).

-

Degassing: Sparge the mixture with nitrogen for 5 minutes.

-

Reaction: Seal the tube and heat to 80–90 °C for 4–12 hours.

-

Workup: Cool to RT. Filter through a pad of Celite.[2] Dilute with EtOAc and wash with water.[1][2]

-

Purification: Silica gel chromatography.

Troubleshooting:

-

Hydrodehalogenation:[1] If C6-H byproduct is observed, reduce temperature or switch to a precatalyst like XPhos Pd G2.[1]

-

C2-Coupling: Rare, but can occur with electron-rich ligands at high temperatures (>120 °C).[1][2] Keep temperature moderate.

Module 3: Directed Ortho-Metallation (DoM)

Target: C4 Position (Functionalization of C-H)

The 3-trifluoromethyl group is a powerful Directing Group (DG) for lithiation.[1][2] Deprotonation occurs preferentially at C4 (ortho to CF₃) rather than C5 (ortho to Cl), driven by the superior inductive acidification by the CF₃ group and coordination to the fluorine lone pairs.[2]

Protocol: C4-Lithiation and Formylation

Objective: Synthesis of 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine-4-carbaldehyde.

Materials:

-

Substrate: 6-Chloro-2-fluoro-3-(trifluoromethyl)pyridine[1][3]

-

Base: LDA (Lithium diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - LiTMP is preferred to minimize nucleophilic attack at C2.[1]

-

Electrophile: DMF (N,N-Dimethylformamide)[1]

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Base Preparation: Generate LiTMP in situ by adding n-BuLi (1.1 equiv) to TMP (1.1 equiv) in THF at -78 °C. Stir for 30 min.

-

Substrate Addition: Add the pyridine substrate (1.0 equiv) in THF dropwise to the LiTMP solution at -78 °C .

-

Critical: Maintain temperature below -70 °C to prevent "halogen dance" or decomposition.[1]

-

-

Metallation: Stir at -78 °C for 45–60 minutes. The solution often turns deep yellow/red.[2]

-

Quench: Add neat DMF (1.5 equiv) rapidly.

-

Warming: Stir at -78 °C for 10 min, then allow to warm to 0 °C.

-

Workup: Quench with saturated NH₄Cl (aq). Extract with Et₂O.[1][2]

-

Analysis: NMR should show the aldehyde proton singlet around 10.0–10.5 ppm.[1][2]

Strategic Decision Tree & Workflows

The order of operations is critical. Performing SNAr first alters the electronics for subsequent steps.

Figure 1: Divergent synthesis pathways. The red path (SNAr) is the most kinetically favored reaction.[2]

Comparison of Pathways

| Sequence | Advantage | Disadvantage |

| 1. SNAr → 2. Suzuki | Recommended. Displacement of F removes the most reactive site, preventing side reactions during Pd-coupling.[1] | The amino group at C2 may coordinate Pd, requiring higher catalyst loading.[2] |

| 1. Suzuki → 2.[1][2] SNAr | Allows retention of F for late-stage modification.[1] | Risk of displacing F during the Suzuki coupling (if base is too strong or temp too high).[2] |

| 1. DoM → 2. SNAr | Essential if C4 functionalization is required.[1][2] | Highly sensitive intermediates.[1][2] Must be performed first or on protected substrates.[1][2][4] |

Safety & Handling

-

HF Generation: SNAr reactions releasing fluoride ions can generate HF in acidic workups.[1][2] Use glass-lined vessels or plasticware if possible, and quench with basic buffers (NaHCO₃).[1][2]

-

Toxicity: Fluorinated pyridines are often skin irritants and potential sensitizers.[1][2] Handle in a fume hood.

-

Energetics: Lithiated halo-pyridines can be thermally unstable (benzyne formation).[1][2] Never allow the lithiation mixture to rise above -50 °C before quenching.[1]

References

-

Regioselectivity in SNAr of Fluoropyridines

-

Lithiation of Trifluoromethylpyridines

-

Cross-Coupling Selectivity (Cl vs F)

-

Halogen Dance Mechanisms

Sources

- 1. 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | C6H2ClF4N | CID 45790558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. i-repository.net [i-repository.net]

- 3. nashpharmatech.com [nashpharmatech.com]

- 4. cohizon.com [cohizon.com]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. znaturforsch.com [znaturforsch.com]

Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, prized for its facility in constructing C(sp²)–C(sp²) bonds.[1][2] Its application is particularly crucial in the fields of medicinal chemistry and drug development, where the synthesis of complex heteroaromatic structures is a constant requirement.[3] The molecule 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine is a valuable building block due to its unique electronic properties imparted by the fluorine, chlorine, and trifluoromethyl substituents. These groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. However, the very features that make this substrate attractive also present distinct challenges for its successful implementation in cross-coupling reactions.

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and a discussion of the underlying mechanistic principles to empower successful and efficient synthesis.

Mechanistic Considerations and Key Parameters

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[2][4] A fundamental understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions.

The primary steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, the C-Cl bond of 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine). The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring generally facilitates this step.[4]

-

Transmetalation: The organic moiety from the boronic acid derivative is transferred to the palladium(II) complex. This step is often rate-limiting and requires the presence of a base.[5]

-

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[4]

The Electrophile: 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine

The reactivity of this substrate is heavily influenced by its electronic nature. The presence of three electron-withdrawing groups (fluoro, chloro, and trifluoromethyl) on the pyridine ring makes it electron-deficient. This electronic characteristic generally enhances the rate of oxidative addition, the initial step in the catalytic cycle.[4] However, the C-Cl bond is inherently less reactive than C-Br or C-I bonds in oxidative addition.[6][7] This necessitates the use of more active catalyst systems, often employing electron-rich and bulky phosphine ligands.[6][8]

The Nucleophile: Boronic Acids and Their Derivatives

A wide array of aryl and heteroaryl boronic acids can be coupled with 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine. The stability of the boronic acid is a critical factor, as decomposition can lead to lower yields.[9] Boronic esters, such as pinacol esters, or organotrifluoroborates may offer enhanced stability and are viable alternatives.[2][10] The electronic properties of the boronic acid also play a role; electron-rich boronic acids tend to undergo transmetalation more readily.[2]

The Catalyst System: Palladium Source and Ligands

The choice of the palladium catalyst is arguably the most critical parameter for a successful Suzuki-Miyaura coupling. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, the coupling of challenging substrates like heteroaryl chlorides often requires more sophisticated systems.[11]

Modern catalyst systems typically consist of a palladium precursor and a specialized ligand.

-

Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts where the active Pd(0) is generated in situ.[6][12]

-

Ligands: Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition of the C-Cl bond and promote the reductive elimination step. Examples of highly effective ligands include:

The Base and Solvent System

The base plays a crucial role in the transmetalation step, activating the boronic acid. The choice of base and solvent is often intertwined.

-

Bases: A variety of inorganic bases are commonly employed, with their strength and solubility influencing reaction efficiency. Common choices include:

-

Carbonates: K₂CO₃, Cs₂CO₃, Na₂CO₃

-

Phosphates: K₃PO₄

-

Hydroxides: NaOH

-

Fluorides: KF, CsF[15]

The selection of the base can be critical, and screening may be necessary to identify the optimal choice for a specific substrate combination.

-

-

Solvents: The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions. Common solvents for Suzuki-Miyaura couplings include:

-

Ethers: 1,4-Dioxane, Tetrahydrofuran (THF)

-

Aromatic hydrocarbons: Toluene

-

Amides: N,N-Dimethylformamide (DMF)

-

Alcohols: Isopropanol[10]

Often, a mixture of an organic solvent and water is used, as water can play a beneficial role in the catalytic cycle.[1]

-

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine. Optimization for each specific boronic acid partner is highly recommended.

Protocol 1: General Screening Conditions with a Buchwald-type Ligand

This protocol employs a highly active catalyst system suitable for challenging aryl chlorides.

Materials:

-

6-chloro-2-fluoro-3-(trifluoromethyl)pyridine

-

Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

-

Pd₂(dba)₃ (1-2 mol%)

-

SPhos (2-4 mol%)

-

K₃PO₄ (2-3 equivalents)

-

Anhydrous 1,4-dioxane

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), Pd₂(dba)₃ (1-2 mol%), SPhos (2-4 mol%), and K₃PO₄ (2-3 equivalents).

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe to achieve a concentration of approximately 0.1 - 0.5 M with respect to the halide.

-

Place the flask in a preheated oil bath and stir the reaction mixture at a temperature ranging from 80 to 110°C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Conditions with Pd(dppf)Cl₂

This protocol utilizes a commercially available and robust catalyst.

Materials:

-

6-chloro-2-fluoro-3-(trifluoromethyl)pyridine

-

Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

-

Pd(dppf)Cl₂ (2-5 mol%)

-

Na₂CO₃ (2-3 equivalents)

-

1,4-Dioxane or DMF

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a dry Schlenk flask equipped with a magnetic stir bar, combine 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), Pd(dppf)Cl₂ (2-5 mol%), and Na₂CO₃ (2-3 equivalents).

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent (1,4-dioxane or DMF) and degassed water (typically a 4:1 to 10:1 ratio of solvent to water) via syringe to achieve a concentration of approximately 0.1 - 0.5 M with respect to the halide.

-

Heat the reaction mixture in a preheated oil bath at a temperature between 90 and 120°C.

-

Monitor the reaction by TLC or LC-MS.

-

Follow the work-up and purification steps as described in Protocol 1.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Chlorides

| Catalyst System | Base | Solvent | Temp (°C) | Notes | Reference |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | Highly active for electron-deficient chlorides. | [13] |

| Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90-120 | A robust and versatile catalyst system. | [1] |

| Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | Effective for a range of heteroaryl chlorides. | [13] |

| PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene | Reflux | A more traditional catalyst, may require higher temperatures. | [16] |

Visualization of the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[17]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently active catalyst for C-Cl bond activation- Inappropriate base or solvent- Low reaction temperature | - Use a more active ligand (e.g., SPhos, XPhos)- Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃)- Increase the reaction temperature- Ensure all reagents and solvents are anhydrous and degassed |

| Protodeboronation of Boronic Acid | - Base is too strong or reaction time is too long- Presence of excess water | - Use a milder base (e.g., K₂CO₃, KF)- Use a boronic ester or trifluoroborate for increased stability- Reduce reaction time |

| Homocoupling of Boronic Acid | - Presence of oxygen- Pd(II) species in the reaction mixture | - Thoroughly degas all solvents and the reaction mixture- Use a pre-catalyst or ensure complete reduction of the Pd(II) source |

| Dehalogenation of the Starting Material | - Presence of a hydride source (e.g., from solvent or base) | - Use anhydrous solvents- Consider a different base |

Conclusion

The Suzuki-Miyaura coupling of 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine is a powerful transformation for the synthesis of novel, highly functionalized pyridine derivatives. Success in this endeavor hinges on a rational approach to reaction optimization, grounded in an understanding of the underlying mechanistic principles. The selection of an appropriate palladium catalyst and ligand system is of paramount importance, with modern Buchwald-type ligands often providing superior results for this challenging substrate. Careful consideration of the base, solvent, and reaction temperature is also crucial for achieving high yields and minimizing side reactions. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers, enabling them to efficiently develop and implement this key reaction in their synthetic campaigns.

References

- Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine.

- Benchchem. (n.d.). Application Notes and Protocols: Palladium Catalyst Selection for 4-Bromo-2,6-bis(trifluoromethyl)pyridine Coupling Reactions.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- ResearchGate. (n.d.). Palladium‐catalyzed base‐free Suzuki‐Miyaura coupling.

- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids in Suzuki-Miyaura Coupling.

- Benchchem. (n.d.). (6-Chloro-2-fluoropyridin-3-yl)boronic acid (CAS: 1256345-66-0).

- Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- Royal Society of Chemistry. (n.d.). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry.

- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.

- Chem-Impex. (n.d.). 6-Chloro-2-fluoropyridine-3-boronic acid.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- National Center for Biotechnology Information. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.

- ACS Publications. (2007, June 6). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.

- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- DeepDyve. (2017, July 7). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step, Chemistry - A European Journal.

- ACS Publications. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.

- Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.

- catalog.lib.ky. (2021, December 17). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.

- DSpace@MIT. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids.

- Journal of Synthetic Chemistry. (2024, May 3). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction.

- Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros.

- Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.

- ACS Publications. (2010, September 21). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.

- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67, 8424-8429.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]

- 10. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scholarship.claremont.edu [scholarship.claremont.edu]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. benchchem.com [benchchem.com]

using 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine as a pharmaceutical intermediate

Application Note: Strategic Utilization of 6-Chloro-2-fluoro-3-(trifluoromethyl)pyridine in Medicinal Chemistry

Executive Summary

This guide details the chemoselective utilization of 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine (CAS: 1356114-56-1) as a bifunctional electrophile in the synthesis of pharmaceutical pharmacophores.

Commonly deployed in the optimization of kinase inhibitors and GPCR ligands, this scaffold offers a unique "reactivity gradient." The electronic interplay between the strongly electron-withdrawing trifluoromethyl (

Reactivity Landscape & Chemical Logic

To successfully use this intermediate, one must understand the electronic bias of the pyridine ring. This molecule is not a symmetric electrophile; it is a programmed logic gate.

-

The "Soft Spot" (C-2 Position): The carbon at position 2 is "sandwiched" between the pyridine nitrogen and the electron-withdrawing

group at C-3. Additionally, the fluorine atom is a superior leaving group for Nucleophilic Aromatic Substitution (-

Implication: C-2 is highly labile and will react with nucleophiles (amines, thiols, alkoxides) under mild conditions.

-

-

The "Hard Handle" (C-6 Position): The chlorine at position 6 is activated by the pyridine nitrogen but lacks the auxiliary activation of the

group (which is meta to it) and possesses a poorer leaving group (Cl vs F).-

Implication: C-6 remains inert during C-2 functionalization but serves as an excellent handle for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

Visualization: Reactivity Logic Map

Caption: Electronic activation map showing the programmed reactivity order: Nucleophilic attack occurs preferentially at C-2, preserving C-6 for subsequent catalysis.

Application Protocol 1: Regioselective Amination

Objective: Displacement of the C-2 Fluorine with a primary amine to generate a 2-amino-3-(trifluoromethyl)pyridine core.

Mechanism: Addition-Elimination (

Materials

-

Substrate: 6-Chloro-2-fluoro-3-(trifluoromethyl)pyridine (1.0 equiv)[1]

-

Nucleophile: Primary Amine (e.g., Aniline derivative or aliphatic amine) (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) or -

Solvent: THF (anhydrous) or Acetonitrile.

-

Monitoring:

NMR.

Step-by-Step Methodology

-

Setup: Charge a reaction vessel with the substrate (1.0 equiv) and anhydrous THF (

concentration). Cool to -

Addition: Add DIPEA (1.2 equiv) followed by the dropwise addition of the amine (1.1 equiv).

-

Expert Insight: Adding the amine slowly prevents localized hotspots that could force side reactions.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Note: Electron-deficient amines (e.g., nitro-anilines) may require heating to

.

-

-

Self-Validating Endpoint (

NMR):-

Start: The starting material displays a doublet for the

group (coupling to 2-F) and a quartet for the 2-F. -

End: The 2-F signal disappears. The

signal collapses into a singlet (or a clean singlet if no other F atoms are present). -

Action: If the

doublet persists, the reaction is incomplete.

-

-

Workup: Quench with water, extract with Ethyl Acetate. Wash organics with brine, dry over

, and concentrate. -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Application Protocol 2: Palladium-Catalyzed C-6 Functionalization

Objective: Utilization of the C-6 Chlorine handle to attach a hydrophobic aryl/heteroaryl motif via Suzuki-Miyaura coupling.

Prerequisite: This step is performed after Protocol 1.

Materials

-

Substrate: 2-Amino-substituted-6-chloro-3-(trifluoromethyl)pyridine (Product of Protocol 1).

-

Coupling Partner: Aryl Boronic Acid/Ester (1.2 equiv).

-

Catalyst:

(5 mol%) or -

Base:

or -

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology

-

Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with nitrogen for 10 minutes.

-

Why? Oxygen poisons Pd(0) species, leading to homocoupling of boronic acids.

-

-

Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of nitrogen.

-

Reaction: Heat to

for 4–12 hours. -

Workup: Filter through a Celite pad to remove Palladium black. Dilute with water and extract with DCM.

-

Purification: Column chromatography.

Data Summary & Troubleshooting

| Parameter | C-2 Functionalization ( | C-6 Functionalization (Suzuki) |

| Primary Reactivity | High (Leaving Group: F) | Moderate (Leaving Group: Cl) |

| Temp Range | ||

| Key By-product | HF (neutralized by base) | Des-chloro analog (if reduction occurs) |

| Validation | LC-MS (Mass shift) |

Synthesis Workflow Visualization

This diagram illustrates the sequential assembly of a hypothetical Kinase Inhibitor scaffold using the protocols above.

Caption: Sequential workflow transforming the raw intermediate into a bioactive scaffold via regioselective substitution followed by cross-coupling.

Safety & Handling

-

Fluorine Hazards: While the C-F bond is stable, harsh acidic conditions at high temperatures could theoretically liberate HF. Always use glass-lined or resistant vessels if deviating from standard basic conditions.

-

Sensitization: Halogenated pyridines are potent skin irritants and sensitizers. Double-gloving (Nitrile) and use of a fume hood are mandatory.

References

-

Biochemical & Pharmacological Roles of Trifluoromethyl Groups

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.Link

-

-

Regioselectivity in Pyridine Substitution

-

Schlosser, M., et al. (2005). Site-Selective Substitution of Polyhalogenated Pyridines. European Journal of Organic Chemistry.Link

-

-

Suzuki-Miyaura Coupling on Chloropyridines

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.Link

-

-

Commercial Availability & Properties

-

PubChem Compound Summary for substituted pyridines.Link

-

Sources

Application Note: Divergent C-H Functionalization of 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine

Executive Summary & Strategic Value

The substrate 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine represents a "privileged scaffold" in modern agrochemical and pharmaceutical discovery. The simultaneous presence of three distinct electron-withdrawing groups (EWGs)—fluorine, chlorine, and trifluoromethyl—creates a highly electron-deficient heteroaromatic core.

While this electron deficiency makes the ring highly susceptible to Nucleophilic Aromatic Substitution (

This Application Note details two orthogonal, field-validated protocols to selectively functionalize the C4 and C5 positions, bypassing common degradation pathways.

The Regioselectivity Landscape

-

C2-F & C6-Cl: These are "handles" for future cross-coupling but are liable to nucleophilic attack.

-

C3-CF3: Blocks the C3 position and strongly acidifies the adjacent C4 proton via inductive effects (

). -

C4-H: Thermodynamically most acidic (adjacent to

), but sterically shielded. -

C5-H: Sterically most accessible (adjacent to Cl), but less acidic than C4.

Decision Matrix: Selecting the Right Protocol

| Desired Position | Methodology | Key Reagent | Mechanism | Primary Driver |

| C5 (Meta) | Ir-Catalyzed Borylation | Oxidative Addition | Steric Control (Avoids | |

| C4 (Para) | Directed Magnesiation | TMPMgCl[1]·LiCl | Deprotonation (DoM) | Electronic Control (Acidity via |

Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways and the critical "danger zone" of using standard bases.

Caption: Divergent functionalization pathways. Green path utilizes electronic activation for C4; Blue path utilizes steric control for C5; Red path indicates prohibited reagents.

Protocol A: C5-Selective C-H Borylation

Target: Introduction of Boronic Ester at C5.

Mechanism: Sterically governed Iridium(III) catalytic cycle.[2][3] The bulky ligand set prevents activation adjacent to the

Materials

-

Substrate: 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine (1.0 equiv)[4]

-

Boron Source:

(Bis(pinacolato)diboron) (1.0 - 1.2 equiv) -

Catalyst Precursor:

(1.5 mol%) -

Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

-

Solvent: MTBE or THF (can be performed neat for scale-up)

Step-by-Step Methodology

-

Catalyst Activation: In a glovebox or under strict

atmosphere, mix -

Reagent Addition: Add

followed by the pyridine substrate. -

Reaction: Seal the vessel and heat to 60–80°C for 4–16 hours.

-

Note: Monitor by GC-MS. The reaction is generally clean, with the C5-isomer comprising >95% of the borylated products [1, 2].

-

-

Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel or Celite to remove the iridium catalyst. Wash with

. -

Purification: Concentrate the filtrate. The resulting boronic ester is often stable enough for direct use in Suzuki-Miyaura couplings. If purification is needed, rapid flash chromatography (hexane/EtOAc) or recrystallization is recommended. Avoid long exposure to silica.

Why this works: The

Protocol B: C4-Selective Magnesiation

Target: Introduction of Electrophiles (I, CHO, Allyl) at C4.

Mechanism: Directed Ortho Metalation (DoM) / Deprotonation driven by acidity.

Critical Reagent: TMPMgCl·LiCl (Knochel-Hauser Base) .

Warning: Do NOT use n-BuLi or LDA. These bases are nucleophilic enough to attack the C2-F position (

Materials

-

Substrate: 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine (1.0 equiv)[4]

-

Base: TMPMgCl[1][5][6]·LiCl (1.0 M in THF/Toluene) (1.1 - 1.2 equiv)

-

Electrophile: Iodine (

), DMF, or Allyl Bromide (with CuCN). -

Solvent: Anhydrous THF.

Step-by-Step Methodology

-

Setup: Flame-dry a Schlenk flask and purge with Argon. Add the substrate and anhydrous THF (0.5 M concentration).

-

Cryogenic Cooling: Cool the solution to -78°C .

-

Expert Tip: Unlike simple pyridines, the presence of

and F makes the ring highly reactive. Strict temperature control is vital.

-

-

Metalation: Add TMPMgCl·LiCl dropwise over 10 minutes.

-

Aging: Stir at -78°C for 30 minutes, then allow the temperature to rise to -40°C for 30 minutes.

-

Why: This "tempering" step ensures complete deprotonation of the C4-H, which is thermodynamically favored due to the strong inductive effect of the adjacent

group [4, 5].

-

-

Trapping: Cool back to -78°C (optional, depending on electrophile reactivity) and add the electrophile (e.g., solution of

in THF). -

Quench: Warm to room temperature and quench with sat.

(aq) and -

Isolation: Extract with EtOAc, dry over

, and concentrate.

Why this works: The TMP (tetramethylpiperidide) base is non-nucleophilic, preventing attack at C2. The Lithium Chloride (LiCl) additive breaks up oligomeric aggregates of the magnesium base, increasing its kinetic basicity and solubility (the "Turbo" effect). The regioselectivity for C4 is driven by the acidity of the proton adjacent to the powerful

Troubleshooting & Safety

The "Halogen Dance" Risk

If the magnesiation reaction is allowed to warm above -20°C before the electrophile is added, the magnesium atom may migrate from C4 to C5 (or scramble halogens) to find a thermodynamic sink. Always quench/trap at low temperature.

Stability of Boryl Esters

The C5-pinacol boronate ester is susceptible to protodeboronation if stored in acidic media or on acidic silica for extended periods. It is best used immediately in cross-coupling reactions.

References

-

Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega, 2022.

-

Iridium-catalyzed C-H borylation of substituted pyridines. American Chemical Society, Meeting Abstract. (Generic placeholder for conference abstract).

-

The Role of Boron Reagents in Determining the Site-Selectivity of Pyridine(dicarbene) Cobalt-Catalyzed C–H Borylation. Journal of the American Chemical Society, 2025.

-

Continuous Flow Magnesiation of Functionalized Heterocycles and Acrylates with TMPMgCl[5]·LiCl. Angewandte Chemie International Edition, 2014.[5]

-

Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases. SynOpen, 2018.[1]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 4. 6-Chloro-2-fluoro-3-trifluoromethylpyridine - [nashpharmatech.com]

- 5. Continuous flow magnesiation of functionalized heterocycles and acrylates with TMPMgCl⋅LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asynt.com [asynt.com]

Application Note: High-Efficiency Synthesis of Trifluoromethyl Pyridines via Halogen Exchange (HALEX)

Topic: Halogen Exchange (Halex) Reaction for Trifluoromethyl Pyridine Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary & Technical Scope

Trifluoromethyl pyridines (

This guide focuses on the Side-Chain Halex reaction, the industrial standard for generating the

Key Technical Distinctions

| Feature | Ring Halex ( | Side-Chain Halex (Swarts-Type) |

| Transformation | ||

| Mechanism | Meisenheimer Complex ( | Stepwise Ionization / |

| Reagents | KF, CsF, Phase Transfer Catalysts | HF, |

| Key Challenge | Reactivity of electron-rich rings | Over-fluorination, Hydrolysis, HF Safety |

Mechanistic Insight: The Stepwise Exchange

The conversion of a trichloromethyl group to a trifluoromethyl group is not a concerted process. It proceeds via a stepwise exchange of chloride for fluoride, often catalyzed by Lewis acids (

Reaction Pathway

The reaction follows the sequence:

Figure 1: Stepwise halogen exchange mechanism. The final fluorination step requires the highest activation energy due to the inductive deactivation by existing fluorine atoms.

Experimental Protocols

Protocol A: Laboratory Scale – Liquid Phase Exchange (Olah's Reagent)

Context: For research labs where anhydrous HF gas is too hazardous, HF-Amine complexes (Olah's Reagent or TREAT-HF) provide a stable, liquid-phase fluoride source that operates at lower pressures.

Reagents:

-

Substrate: 2-chloro-5-(trichloromethyl)pyridine (1.0 equiv).

-

Fluorinating Agent: Pyridine:HF (70% HF by wt, Olah's Reagent) OR Triethylamine trihydrofluoride (

). -

Solvent: None (Neat) or Dichloromethane (if temp < 40°C).

-

Vessel: Teflon (PFA/FEP) or Hastelloy autoclave. Do not use glass.

Step-by-Step Methodology:

-

Safety Prep: Ensure Calcium Gluconate gel is available.[3] Work in a dedicated HF fume hood. Wear double nitrile gloves and a face shield.[4]

-

Charging: In a PFA flask or Teflon-lined autoclave, charge the trichloromethyl pyridine precursor (10 mmol).

-

Addition: Slowly add Pyridine:HF complex (10 mL, excess) at 0°C. The reaction is exothermic.

-

Reaction:

-

For Pyridine:HF: Heat to 80–100°C for 12–24 hours.

-

For

: Higher temperatures (120–150°C) are often required; use an autoclave.

-

-

Monitoring: Monitor by GC-MS. Look for the disappearance of the

(trichloro) and intermediate peaks ( -

Quench: Pour the reaction mixture slowly onto crushed ice/water (100 g). Neutralize carefully with saturated

or -

Extraction: Extract with Dichloromethane (

mL). Wash organics with brine, dry over -

Purification: Distillation is preferred over silica chromatography for volatile fluorinated pyridines.

Protocol B: Lewis Acid Catalyzed Exchange ( / Swarts Reaction)

Context: The classical method using Antimony Trifluoride (

Reagents:

-

Substrate: 2-(trichloromethyl)pyridine.[5]

-

Reagent:

(1.1 equiv per Cl atom to be exchanged). -

Catalyst:

(5-10 mol%).

Methodology:

-

Mix pulverized

and the pyridine substrate in a flask equipped with a distillation head. -

Add

catalyst. -

Heat the mixture. The reaction typically initiates between 100–140°C.

-

Reactive Distillation: As the

product forms, its boiling point drops significantly compared to the -

Wash: Wash the distillate with 6N HCl (to remove Sb salts) followed by water and bicarbonate.

Process Workflow & Safety Architecture

Handling Fluorine sources requires a rigorous safety architecture.[6] The following workflow integrates safety checks with the synthetic logic.

Figure 2: Operational workflow for Liquid-Phase Halex reactions highlighting critical safety and decision points.

Comparative Data: Fluorinating Agents

| Reagent | State | Reactivity | Selectivity | Safety Profile | Recommended Use |

| Anhydrous HF | Gas/Liq | High | High | Critical (Fatal burns) | Industrial Scale only |

| Olah's Reagent (Py:HF) | Liquid | Moderate | High | High (Corrosive) | Standard Lab Protocol |

| Liquid | Low-Mod | High | Moderate | High-temp autoclave reactions | |

| Solid | High | Mod | High (Toxic Metal) | Volatile product distillation | |

| DAST / Deoxo-Fluor | Liquid | High | High | Moderate (Explosive risk) | Converting |

Troubleshooting & Optimization

-

Incomplete Conversion: If the reaction stalls at the chlorodifluoro (

) stage, increase the temperature or add a Lewis Acid catalyst ( -

Tarry Byproducts: Pyridines can polymerize under harsh acidic conditions. Ensure the pyridine ring is electron-deficient enough (e.g., presence of Cl substituents) to resist polymerization, or reduce temperature and extend time.

-

Corrosion: If using stainless steel (SS316), ensure passivation with nitric acid/HF prior to use. For high-temperature HF (>100°C), Monel or Hastelloy reactors are mandatory.

References

-

Olah, G. A., et al. (1979). "Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride)." Journal of Organic Chemistry. Link

-

Nishida, M., et al. (1984). "Preparation of (trifluoromethyl)pyridines." European Patent EP0110690A1. Link

-

Schoenebeck, F., et al. (2020). "Trifluoromethylation of Aryl Chlorides." Angewandte Chemie Int. Ed. (For modern cross-coupling context). Link

-

Yale University EHS. "Standard Operating Procedure: Hydrofluoric Acid." Link

-

Banks, R. E. (1996). "Fluorine in Agriculture." Organofluorine Chemistry: Principles and Commercial Applications. (Context on Industrial Swarts). Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. nbinno.com [nbinno.com]

- 3. mcgill.ca [mcgill.ca]

- 4. safety.net.technion.ac.il [safety.net.technion.ac.il]

- 5. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 6. ehs.yale.edu [ehs.yale.edu]

Application Note: Preparation of 2-Amino-6-chloro-3-(trifluoromethyl)pyridine Derivatives

This Application Note provides a comprehensive technical guide for the preparation of 2-amino-6-chloro-3-(trifluoromethyl)pyridine (CAS 79456-27-2), a critical intermediate in the synthesis of agrochemicals (e.g., Fluopicolide) and pharmaceutical kinase inhibitors.

Introduction & Strategic Significance

The trifluoromethylpyridine (TFMP) scaffold is ubiquitous in modern medicinal and agricultural chemistry due to the unique lipophilicity and metabolic stability imparted by the

-

The Challenge: The synthesis of this molecule is governed by the regioselectivity of nucleophilic aromatic substitution (

) on the pyridine ring. The presence of the electron-withdrawing trifluoromethyl group at C3 creates a competition between the C2 and C6 positions for nucleophilic attack. -

The Solution: This protocol details the Ammonolysis of 2,6-dichloro-3-(trifluoromethyl)pyridine , optimizing for the C2-amino isomer through controlled reaction conditions and rigorous purification.

Retrosynthetic Analysis

The most direct route involves the displacement of a chloride by ammonia.

-

Starting Material: 2,6-dichloro-3-(trifluoromethyl)pyridine (Commercial CAS: 55304-75-1).

-

Reagent: Aqueous Ammonia (

) or Anhydrous Ammonia gas. -

Mechanism:

via Meisenheimer complex.

Figure 1: Retrosynthetic disconnection relying on nucleophilic aromatic substitution.

Mechanistic Insight: The Regioselectivity Paradox

Success in this synthesis requires understanding the electronic vs. steric trade-off.

| Parameter | C2 Position (Proximal to | C6 Position (Distal to |

| Electronic Activation | High. Activated by Pyridine N ( | Moderate. Activated by Pyridine N ( |

| Steric Hindrance | High. The bulky | Low. Relatively accessible. |

| Outcome | Thermodynamic/Electronic Product. | Kinetic/Steric Product. |

Critical Note: While the

Experimental Protocol

Target Scale: 10 g input of starting material.

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

Substrate: 2,6-Dichloro-3-(trifluoromethyl)pyridine (10.0 g, 46.3 mmol).

-

Reagent: Ammonium hydroxide (28-30%

in water), 50 mL (Excess). -

Solvent: Ethanol (optional, to improve solubility) or neat in aqueous ammonia.

-

Catalyst (Optional): Copper(I) oxide (

) has been reported in similar couplings to improve conversion, though uncatalyzed high-pressure methods are standard.

Step-by-Step Procedure

Phase 1: The Reaction

-

Setup: Load 10.0 g of 2,6-dichloro-3-(trifluoromethyl)pyridine into a high-pressure stainless steel autoclave (100 mL capacity).

-

Safety: Do not use standard glassware. The reaction generates significant pressure.

-

-

Addition: Add 50 mL of 28% aqueous ammonia.

-

Optimization: For higher regioselectivity towards C2, some protocols suggest using a non-polar co-solvent (e.g., toluene) to destabilize the transition state at the more solvent-exposed C6 position, although aqueous systems are standard for ammonia.

-

-

Heating: Seal the autoclave and heat to 100–120°C for 12–24 hours .

-

Monitoring: Internal pressure will rise (typically 5–10 bar).

-

-

Cooling: Allow the vessel to cool to room temperature. Vent the excess ammonia gas into a scrubber (dilute HCl).

Phase 2: Workup

-

Extraction: Pour the reaction mixture into a separatory funnel containing 100 mL water. Extract with Ethyl Acetate (

mL). -

Washing: Wash the combined organic layers with Brine (sat. NaCl) to remove excess water and ammonia.

-

Drying: Dry over anhydrous Sodium Sulfate (

), filter, and concentrate under reduced pressure (Rotavap) to yield a crude solid.-

Crude Analysis: The crude usually contains a mixture of the Target (2-amino) , the Isomer (6-amino) , and unreacted starting material. Ratio varies (e.g., 60:40 to 80:20) depending on exact temp/time.

-

Phase 3: Purification (The Critical Step)

Since the isomers have different polarities due to the proximity of the amino H-bond donor to the

-

Column Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexanes : Ethyl Acetate (Start 95:5

End 80:20). -

Elution Order:

-

Unreacted Starting Material (Non-polar).

-

Target: 2-amino-6-chloro-3-(trifluoromethyl)pyridine (Often elutes second due to intramolecular H-bonding with

reducing interaction with silica? Verify experimentally: Isomers usually separate well.) -

Byproduct: 2-amino-6-chloro-5-(trifluoromethyl)pyridine (Nomenclature note: If amino is at 6, it is 2-chloro-6-amino-3-CF3, often called the 6-amino isomer).

-

-

-

Recrystallization (Alternative):

-

If the ratio is favorable (>80:20), recrystallization from Heptane/Toluene can yield the pure target.

-

Experimental Workflow Diagram

Figure 2: Process flow for the high-pressure ammonolysis.

Analytical Validation

Confirm the structure and isomeric purity using NMR. The coupling constants and chemical shifts are diagnostic.

| Technique | Expected Signal (Target: 2-amino-6-chloro-3-CF3) | Diagnostic Feature |

| The coupling constant | ||

| Singlet at | Distinct shift from the regioisomer. | |

| MS (ESI) | Chlorine isotope pattern (3:1). |

Differentiation from Isomer:

-

Target (2-amino): The

is adjacent to -

Isomer (6-amino): The

is distal. The aromatic proton shifts will differ significantly due to the changed electronic environment relative to the

Safety & Handling

-

High Pressure: This reaction must be performed in a rated autoclave behind a blast shield. Ammonia gas at 120°C generates substantial pressure.

-

Chemical Burns: 2,6-dichloro-3-(trifluoromethyl)pyridine is a skin irritant. Aqueous ammonia is corrosive.

-

HF Release: In case of thermal runaway or fire, fluorinated compounds can release Hydrogen Fluoride (HF). Have Calcium Gluconate gel available.

References

-

US Patent 4349681A : 2-Amino-3-chloro-5-trifluoromethylpyridine. (Describes the general amination of halogeno-trifluoromethylpyridines). Link

-

European Patent EP0192287A2 : Process for the preparation of fluorinated pyridines. (Discusses nucleophilic substitution patterns on chlorofluoropyridines). Link

-

Sigma-Aldrich : 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Product Sheet. (Provides physical property data for the isomer). Link

-

ResearchGate : Synthesis of 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile. (Discusses reactivity of 2-chloro-6-CF3 scaffolds). Link

optimizing yield for nucleophilic substitution on fluorinated pyridines

Current Status: Online | Tier: Level 3 (Senior Scientist Support) Topic: Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Pyridines

Introduction: The "Fluorine Paradox" in SNAr

Welcome to the optimization hub. If you are here, you are likely facing the classic paradox of fluorinated pyridines: Fluorine is the strongest bond to carbon, yet it is the fastest leaving group in SNAr.

As your Senior Application Scientist, I will guide you beyond the basic "add nucleophile and heat" approach. Success with fluorinated pyridines—specifically controlling regioselectivity (C4 vs. C2) and preventing hydrolysis—requires manipulating the stability of the Meisenheimer Complex (or the transition state in concerted pathways).

Module 1: Regioselectivity & Mechanism

The Regioselectivity Hierarchy

In polyfluorinated pyridines (e.g., pentafluoropyridine), all fluorines are not equal.[1] The substitution pattern is dictated by the ability of the ring nitrogen to stabilize the negative charge in the intermediate.[2]

-

C-4 Position (Para): Most Reactive. The negative charge can delocalize directly onto the nitrogen (canonical resonance form).

-

C-2/6 Position (Ortho): Reactive. Charge delocalizes onto nitrogen, but inductive effects and sterics (from the N-lone pair repulsion) make it slightly less favorable than C-4 in perfluorinated systems.

-

C-3/5 Position (Meta): Inert. Charge cannot delocalize onto nitrogen. Substitution here is extremely rare via standard SNAr.

Visualizing the Pathway

The diagram below illustrates the decision logic for optimizing your reaction conditions based on the observed failure mode.

Caption: Diagnostic workflow for troubleshooting yield and selectivity issues in fluoropyridine SNAr.

Module 2: Critical Experimental Variables

Solvent Selection: The "Naked Anion" Effect

The choice of solvent is the single biggest lever for yield.

-

Recommendation: Use Polar Aprotic Solvents (DMSO, DMF, NMP, MeCN).

-

The Science: These solvents solvate cations (K+, Cs+) well but do not solvate the nucleophilic anion. This leaves the nucleophile "naked" and highly reactive, lowering the activation energy for the initial attack [1].

-